molecular formula C10H9IN2O2 B1624821 Ethyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-5-carboxylate CAS No. 864681-19-6

Ethyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-5-carboxylate

Cat. No. B1624821
CAS RN: 864681-19-6
M. Wt: 316.09 g/mol
InChI Key: MNUBMJUWIJKMEL-UHFFFAOYSA-N
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Description

The compound is a derivative of 1H-Pyrrolo[2,3-b]pyridine . 1H-Pyrrolo[2,3-b]pyridine is a heterocyclic compound with a pyrrole ring fused to a pyridine ring .


Synthesis Analysis

While specific synthesis methods for “Ethyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-5-carboxylate” were not found, a study on 1H-Pyrrolo[2,3-b]pyridine derivatives mentioned the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring, which led to a large increase in JAK3 inhibitory activity .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridine, a related compound, is available and can be viewed using Java or Javascript .

Mechanism of Action

While the mechanism of action for “Ethyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-5-carboxylate” is not known, 1H-Pyrrolo[2,3-b]pyridine derivatives have been found to inhibit JAK3, a kinase involved in immune response .

Future Directions

While specific future directions for “Ethyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-5-carboxylate” are not known, research on 1H-Pyrrolo[2,3-b]pyridine derivatives is ongoing, with a focus on their potential as potent inhibitors of fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors .

properties

IUPAC Name

ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O2/c1-2-15-10(14)6-3-7-8(11)5-13-9(7)12-4-6/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUBMJUWIJKMEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(NC=C2I)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472272
Record name Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-5-carboxylate

CAS RN

864681-19-6
Record name Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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